
Dimethyl 5-(isobutyrylamino)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-(isobutyrylamino)isophthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of isophthalic acid and isobutyric acid, which are widely used in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism of action of dimethyl 5-(isobutyrylamino)isophthalate is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumorigenesis. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Dimethyl 5-(isobutyrylamino)isophthalate has been shown to have several biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines such as IL-1β and TNF-α, which play a key role in the pathogenesis of various diseases. The compound has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in these cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of dimethyl 5-(isobutyrylamino)isophthalate is its versatility in various scientific research applications. It can be used to synthesize a wide range of functional materials and has potential therapeutic applications. However, one of the limitations of this compound is its toxicity, which can pose a challenge in lab experiments. It is important to handle the compound with care and follow proper safety protocols.
Future Directions
There are several future directions for the research and development of dimethyl 5-(isobutyrylamino)isophthalate. One potential direction is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another direction is the synthesis of new functional materials such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesis Methods
Dimethyl 5-(isobutyrylamino)isophthalate can be synthesized using various methods, including the reaction of isophthalic acid with isobutyric acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting product is then treated with dimethylamine to produce dimethyl 5-(isobutyrylamino)isophthalate. Alternatively, the compound can be synthesized by reacting dimethyl isophthalate with isobutyric anhydride and dimethylamine in the presence of a catalyst such as triethylamine.
Scientific Research Applications
Dimethyl 5-(isobutyrylamino)isophthalate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. The compound has also been used in the synthesis of functional materials such as polymers and liquid crystals.
properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
dimethyl 5-(2-methylpropanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H17NO5/c1-8(2)12(16)15-11-6-9(13(17)19-3)5-10(7-11)14(18)20-4/h5-8H,1-4H3,(H,15,16) |
InChI Key |
UYWOLZNANPZADP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



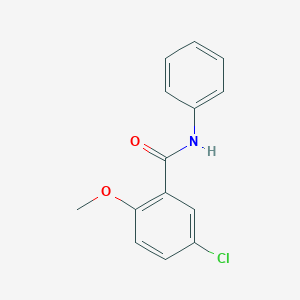
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)


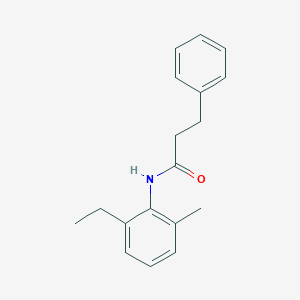
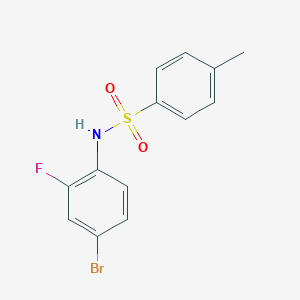

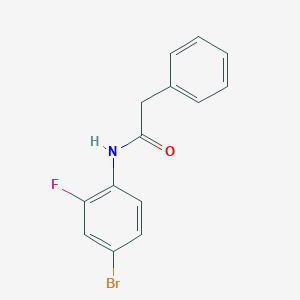

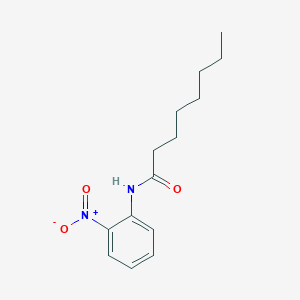
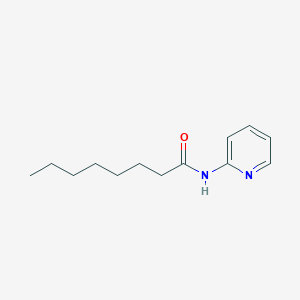
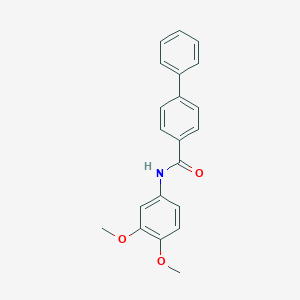

![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)